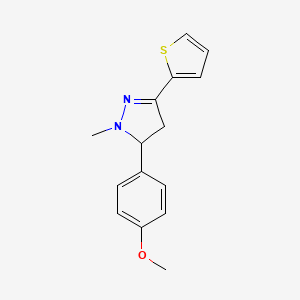
5-(4-Methoxyphenyl)-1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxyphenyl)-1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that contains both a pyrazole and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the methoxyphenyl and thiophene groups contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with 1-methyl-3-(thiophen-2-yl)prop-2-en-1-one under acidic conditions. The reaction is usually carried out in ethanol at reflux temperature for several hours to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
5-(4-Methoxyphenyl)-1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole and thiophene derivatives.
科学的研究の応用
5-(4-Methoxyphenyl)-1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 5-(4-Methoxyphenyl)-1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
5-(4-Methoxyphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole: Lacks the dihydro component, which can affect its chemical reactivity and biological activity.
5-(4-Methoxyphenyl)-1-methyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole: Contains a furan ring instead of a thiophene ring, which can influence its electronic properties and interactions with biological targets.
5-(4-Methoxyphenyl)-1-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole: Contains a pyridine ring, which can alter its pharmacokinetic properties and potential therapeutic applications.
Uniqueness
The combination of the methoxyphenyl, thiophene, and dihydropyrazole moieties in 5-(4-Methoxyphenyl)-1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole gives it unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89144-91-2 |
|---|---|
分子式 |
C15H16N2OS |
分子量 |
272.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-2-methyl-5-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C15H16N2OS/c1-17-14(11-5-7-12(18-2)8-6-11)10-13(16-17)15-4-3-9-19-15/h3-9,14H,10H2,1-2H3 |
InChIキー |
VPHZHFYZJKDZBO-UHFFFAOYSA-N |
正規SMILES |
CN1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B14140684.png)
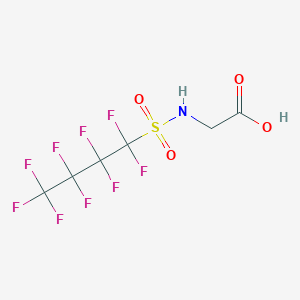
![4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14140689.png)
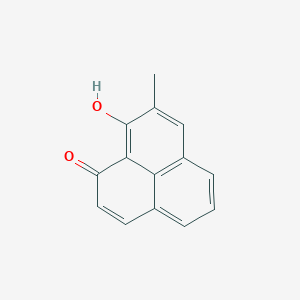
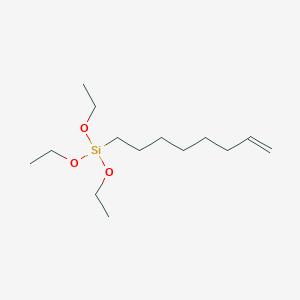
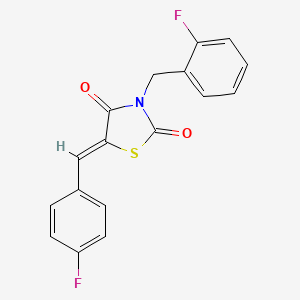
![Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate](/img/structure/B14140714.png)
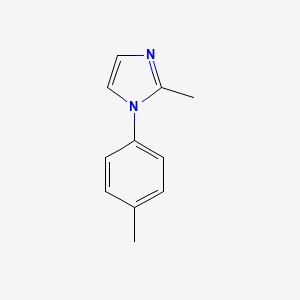
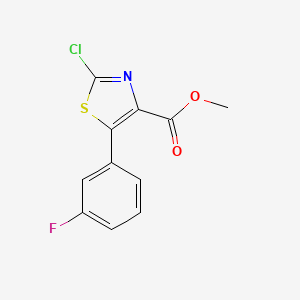
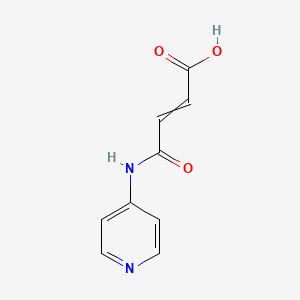
![5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14140758.png)
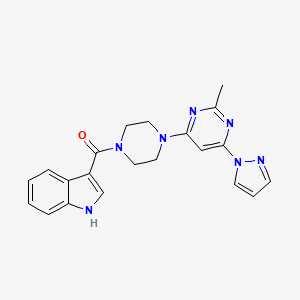
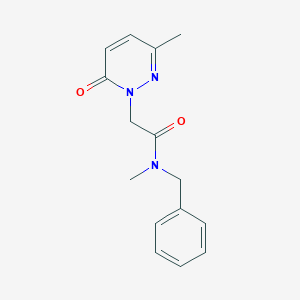
![2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14140794.png)
